molecular formula C19H23ClN2O3S B602985 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether CAS No. 1216982-34-1

4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether

Cat. No.: B602985
CAS No.: 1216982-34-1
M. Wt: 394.9g/mol
InChI Key: GEAAIZZCCYOFKF-UHFFFAOYSA-N
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Description

4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a chloro-substituted propoxybenzenesulfonyl group attached to a phenylpiperazine moiety

Preparation Methods

The synthesis of 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 5-Chloro-2-propoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 5-chloro-2-propoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of this compound: The sulfonyl chloride intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether can be compared with other similar compounds, such as:

    1-(5-Chloro-2-propoxybenzenesulfonyl)-1H-pyrazole: This compound has a similar sulfonyl group but differs in the heterocyclic moiety.

    5-Chloro-2-propoxy-N-propylbenzenesulfonamide: This compound has a similar benzenesulfonyl group but differs in the substituents attached to the nitrogen atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1216982-34-1

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9g/mol

IUPAC Name

1-(5-chloro-2-propoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C19H23ClN2O3S/c1-2-14-25-18-9-8-16(20)15-19(18)26(23,24)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,15H,2,10-14H2,1H3

InChI Key

GEAAIZZCCYOFKF-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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